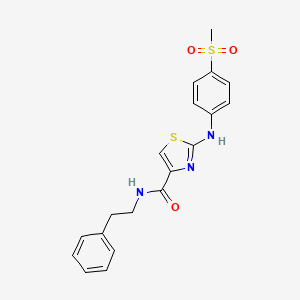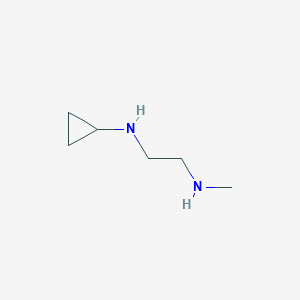
N-Methyl-N'-cyclopropyl ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-N’-cyclopropyl ethylenediamine” is a chemical compound with the empirical formula C6H14N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 114.19 .
Molecular Structure Analysis
The SMILES string of “N-Methyl-N’-cyclopropyl ethylenediamine” is CNCCNC1CC1 . This notation provides a way to represent the structure of the molecule in a text format.Physical And Chemical Properties Analysis
“N-Methyl-N’-cyclopropyl ethylenediamine” is a solid . The predicted physical properties include a melting point of -5.61° C, a boiling point of 167.1° C at 760 mmHg, a density of 0.9 g/mL, and a refractive index of n 20D 1.47 .Scientific Research Applications
1. Antitumor Activity
N-Methyl-N'-cyclopropyl ethylenediamine derivatives have demonstrated significant antitumor potential. For instance, cyclohexyl analogues of ethylenediamine dipropanoic acid have shown cytotoxic activity towards various human leukemic cell lines through mechanisms involving caspase-independent apoptosis associated with oxidative stress and mitochondrial dysfunction (Misirlić Denčić et al., 2012). Additionally, platinum(IV) complexes with N,N'-methylene modified cyclohexyl ethylenediamine-N,N'-diacetate (edda)-type ligands displayed strong antitumor potential, effective against various cancer cell lines, including cisplatin-resistant lines (Mihajlović et al., 2012).
2. Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, this compound and its derivatives are used as ligands and catalysts. A study showed the efficient formation of N-cyclohexylethylenediamine with high selectivity in alkylation reactions using CuO–ZnO/Al2O3 catalysts (Yamakawa et al., 2004). Another research focused on the synthesis and in vitro anticancer activity of ruthenium–cymene complexes with cyclohexyl-functionalized ethylenediamine-N,N′-diacetate-type ligands, indicating the role of these complexes in catalysis and pharmaceutical applications (Savić et al., 2011).
3. Environmental Applications
This compound and its analogues have been explored in environmental applications, particularly in biodegradable chelating agents. A review discussed the use of biodegradable alternatives to aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA) for various industrial and agricultural applications, highlighting the importance of environmentally friendly chelating agents (Pinto et al., 2014).
4. Surface Chemistry Studies
Ethylenediamine derivatives play a significant role in surface chemistry. For example, the interaction of ethylenediamine on Ge(100)-2 x 1 surfaces was investigated, demonstrating different adsorption behaviors that are critical for understanding surface interactions in materials science (Kim et al., 2005).
5. Biochemical Research
In biochemical research, derivatives of this compound are studied for their roles in various biological processes. For instance, S-adenosylmethionine, a biological sulfonium compound, uses methylene groups derived from ethylenediamine in various biochemical reactions (Fontecave et al., 2004).
Safety and Hazards
“N-Methyl-N’-cyclopropyl ethylenediamine” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information includes a warning signal word and the hazard statement H302 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
N'-cyclopropyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPIZCHFSKXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
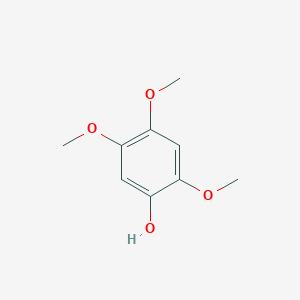
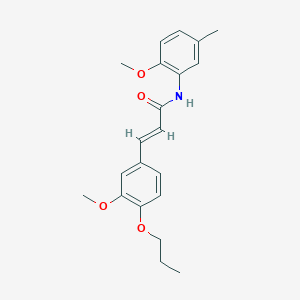
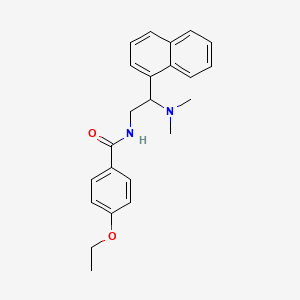
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
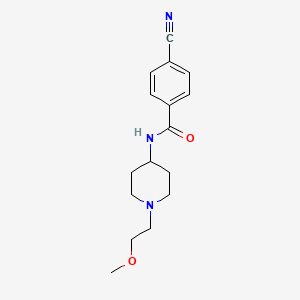
![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)
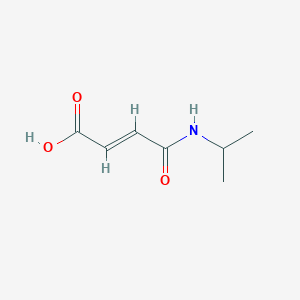
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2369329.png)
